2-Phenoxyethanethioamide

Description

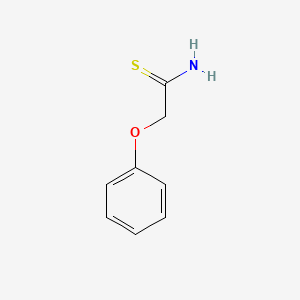

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPVBXCJIPCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372598 | |

| Record name | 2-phenoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35370-80-0 | |

| Record name | 35370-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenoxy)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Phenoxyethanethioamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyethanethioamide, a molecule of interest for its potential utility in medicinal chemistry and materials science. As this compound is not readily commercially available, this document focuses on a proposed, robust synthetic pathway, detailed methodologies for its characterization, and an exploration of its potential applications. We delve into the causal reasoning behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature. This guide is intended to serve as a practical and scientifically rigorous resource for researchers aiming to synthesize, validate, and explore the utility of this and related thioamide compounds.

Introduction: The Thioamide Functional Group as a Bioactive Scaffold

Thioamides, the sulfur analogs of amides, are a class of compounds with significant and diverse applications. They serve as crucial intermediates in the synthesis of sulfur-containing heterocycles, such as thiazoles, which are core structures in numerous pharmaceuticals.[1] Furthermore, the thioamide group itself is a key pharmacophore in a range of biologically active molecules, exhibiting antifungal, herbicidal, and other medicinal properties.[1]

This compound incorporates a flexible phenoxyethyl scaffold, a common motif in drug discovery, with the versatile thioamide functional group. This combination presents an intriguing target for synthetic exploration and biological screening. This guide provides the foundational knowledge to pursue this objective.

Chemical Identity and Predicted Properties

To date, this compound is not extensively documented in common chemical databases. The primary precursor, 2-phenoxyacetonitrile, is derived from 2-phenoxyethanol.[2][3] The properties of the target thioamide can be predicted based on its structure and the known characteristics of similar molecules.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₉NOS | Structural Analysis |

| Molecular Weight | 167.23 g/mol | Calculation |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not Assigned | Database Search |

| Predicted State | Crystalline Solid | Analogy to similar thioamides |

| Predicted Solubility | Soluble in polar organic solvents (Ethanol, DMF, DMSO); sparingly soluble in water. | Functional Group Analysis |

Proposed Synthesis and Characterization

The most direct and reliable method for preparing primary thioamides is through the thionation of the corresponding nitrile.[4] We propose the synthesis of this compound from the precursor 2-phenoxyacetonitrile.

Proposed Synthetic Pathway

The conversion of a nitrile to a primary thioamide can be effectively achieved using reagents that act as a source of hydrogen sulfide (H₂S). Phosphorus pentasulfide (P₄S₁₀) in an alcohol solvent is a mild and high-yielding method. An alternative involves the direct use of H₂S gas or a salt like sodium hydrosulfide (NaSH) with a catalyst.[1][4]

Caption: Proposed synthesis of this compound via thionation of 2-phenoxyacetonitrile.

Detailed Experimental Protocol: Thionation using Phosphorus Pentasulfide

This protocol is adapted from a general, high-yield procedure for converting nitriles to thioamides.

Rationale: Phosphorus pentasulfide in ethanol provides a mild and effective method for thionation. Ethanol serves as both a solvent and a proton source, facilitating the reaction under reflux conditions without requiring harsh reagents or high pressures. This method is noted for its clean reaction profile and simple work-up.

Materials:

-

2-phenoxyacetonitrile

-

Phosphorus pentasulfide (P₄S₁₀)

-

Absolute Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenoxyacetonitrile (e.g., 10 mmol) in absolute ethanol (40 mL).

-

Reagent Addition: To this stirring solution, carefully add phosphorus pentasulfide (P₄S₁₀) (e.g., 5 mmol). Safety Note: P₄S₁₀ is moisture-sensitive and can release H₂S. Handle in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of saturated NaHCO₃ solution to neutralize the acidic byproducts. Caution: Off-gassing may occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (C₆H₅): Expect multiplets in the range of δ 6.9-7.4 ppm (5H).

-

Methylene Protons (-O-CH₂-): Expect a triplet around δ 4.2-4.5 ppm (2H).

-

Methylene Protons (-CH₂-CSNH₂): Expect a triplet around δ 2.8-3.2 ppm (2H).

-

Thioamide Protons (-CSNH₂): Expect two broad singlets for the diastereotopic protons, typically in the range of δ 7.5-9.5 ppm (2H).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Thioamide Carbonyl (C=S): Expect a characteristic downfield signal around δ 190-210 ppm.

-

Aromatic Carbons: Signals between δ 115-160 ppm.

-

Methylene Carbons: Signals between δ 30-70 ppm.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹.

-

C=S Stretch (Thioamide I band): A strong band in the region of 1200-1400 cm⁻¹. This is a key indicator of successful thionation.

-

C-N Stretch (Thioamide II band): A band around 1450-1550 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Expect a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (167.23 g/mol ).

-

Potential Applications in Research and Development

The true value of synthesizing this compound lies in its potential as a building block for more complex molecules and as a candidate for biological screening.

Intermediate for Heterocycle Synthesis

Thioamides are well-established precursors for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles via reactions like the Hantzsch thiazole synthesis.

Caption: Potential pathways for this compound in synthesis and biological screening.

Candidate for Biological Screening

The thioamide functional group is a known "privileged scaffold" in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with the unique properties of sulfur, makes it a candidate for interacting with biological targets. Screening this compound in assays for antimicrobial, anticancer, or enzyme inhibitory activity would be a logical next step. The phenoxyethyl moiety can be systematically modified to explore structure-activity relationships (SAR).

Conclusion

While this compound is not a well-characterized molecule, its synthesis is readily achievable through established chemical methods. This guide provides a robust, literature-supported protocol for its preparation and a clear roadmap for its analytical characterization. The potential of this compound as a synthetic intermediate and a candidate for drug discovery warrants its investigation by the scientific community. The methodologies and principles outlined herein are broadly applicable to the synthesis and study of other novel thioamides.

References

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

- Taylor & Francis Online. (2006, August 20). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

- C&EN Global Enterprise. (n.d.). Chemists Find General Thioamide Synthesis. ACS Publications.

- Organic Chemistry Portal. (n.d.). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles.

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- Royal Society of Chemistry. (n.d.). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry.

- Royal Society of Chemistry. (2020, December 9). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry.

- Taylor & Francis Online. (n.d.). Willgerodt–Kindler reaction of arylglyoxals with amines and sulfur in aqueous media: a simple and efficient synthesis of α-ketothioamides.

- National Institutes of Health. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.

- National Institutes of Health. (n.d.). 2-Phenoxyethane-1-thiol. PubChem.

- National Institutes of Health. (n.d.). 2-Phenoxyacetamide. PubChem.

- National Institutes of Health. (n.d.). 2-Phenoxyethanamine. PubChem.

- Loba Chemie. (n.d.). 2-PHENOXYETHANOL.

- National Institutes of Health. (n.d.). Phenoxyethanol. PubChem.

Sources

Introduction: The Significance and Synthetic Landscape of 2-Phenoxyethanethioamide

An In-depth Technical Guide to the Synthesis of 2-Phenoxyethanethioamide

This compound is a valuable chemical intermediate featuring a phenoxy group, an ethyl linker, and a thioamide functional group. Thioamides, as isosteres of amides, exhibit unique chemical properties, including increased C-N bond rotational barriers and distinct reactivity profiles.[1][2] They serve as crucial building blocks in the synthesis of various heterocyclic compounds, such as thiazoles, which are prominent scaffolds in medicinal chemistry with applications in the development of anti-inflammatory, anti-cancer, and anti-HIV agents.[3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural outlines to dissect the underlying mechanisms, rationalize experimental choices, and present validated protocols. The core strategies discussed herein involve the thionation of the corresponding amide and the conversion of the parent nitrile, representing the most prevalent and reliable methods in contemporary organic synthesis.

Core Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached from two principal starting materials: 2-phenoxyacetamide and 2-phenoxyacetonitrile. A third, multicomponent approach via the Willgerodt-Kindler reaction is also a theoretical possibility. Each pathway offers distinct advantages concerning reagent availability, reaction conditions, and scalability.

Caption: Primary synthetic routes to this compound.

Pathway 1: Thionation of 2-Phenoxyacetamide

The most direct and widely employed method for synthesizing thioamides is the thionation of their corresponding amide precursors.[4] For this target molecule, the starting material is 2-phenoxyacetamide.[5][6][7] This transformation involves the replacement of the carbonyl oxygen with a sulfur atom using a thionating agent.

Key Reagents and Mechanistic Rationale

While several thionating agents exist, such as phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is often the reagent of choice.[8]

Why Lawesson's Reagent?

-

Milder Conditions: Compared to P₄S₁₀, reactions with Lawesson's reagent typically require lower temperatures and shorter reaction times, preserving sensitive functional groups.[8]

-

Higher Yields & Cleaner Reactions: It often provides superior yields and fewer byproducts, simplifying purification.[8]

-

Solubility: It is more soluble in common organic solvents than the polymeric P₄S₁₀.

The mechanism of thionation with Lawesson's reagent is a well-established process.[8] In solution, the reagent exists in equilibrium with a reactive dithiophosphine ylide monomer. This monomer reacts with the amide carbonyl group in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. The driving force for the subsequent step is the formation of a highly stable P=O bond, which facilitates a retro-[2+2] cycloreversion, releasing the desired thioamide and a phosphine oxide byproduct.[8]

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is adapted from established procedures for thioamide synthesis.[9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenoxyacetamide (1.0 mmol, 1 eq.).

-

Reagent Addition: Add an appropriate solvent (e.g., toluene, 4 mL) followed by Lawesson's reagent (0.5-0.6 mmol, 0.5-0.6 eq.).

-

Heating: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. To quench excess Lawesson's reagent and simplify purification, an alcohol like ethanol or ethylene glycol can be added, and the mixture is heated briefly.[9]

-

Extraction: Remove the volatiles under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Recent advancements have explored solvent-free or mechanochemical approaches, which can offer environmental benefits and faster reaction times.[10][11]

Pathway 2: Synthesis from 2-Phenoxyacetonitrile

Key Reagents and Mechanistic Considerations

Due to the hazardous nature of gaseous hydrogen sulfide, methods employing its surrogates are highly preferred for laboratory synthesis.

Common H₂S Sources:

-

Sodium Hydrosulfide (NaSH): A readily available and easy-to-handle solid that serves as an excellent source of the SH⁻ nucleophile.[12]

-

Ammonium Sulfide ((NH₄)₂S): Often used in alcoholic solutions.

-

Phosphorus Pentasulfide (P₄S₁₀): Can also be used to convert nitriles to thioamides, often in the presence of a base or solvent like pyridine.[4]

The mechanism involves the nucleophilic attack of the hydrosulfide ion (SH⁻) on the electrophilic carbon of the nitrile group. This generates a thioimidate intermediate, which then undergoes protonation to yield the final thioamide product. The use of additives like magnesium chloride can facilitate the reaction by acting as a Lewis acid, activating the nitrile group towards nucleophilic attack.[12]

Caption: Pathway for thioamide synthesis from a nitrile precursor.

Experimental Protocol: Conversion of Nitrile with NaSH

This protocol is based on a general method for the synthesis of aromatic thioamides from nitriles without using gaseous H₂S.[12]

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyacetonitrile (1.0 mmol, 1 eq.) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, ~2.0 eq.) and magnesium chloride (MgCl₂, ~1.0 eq.) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Pathway 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multicomponent reaction that typically converts an aryl alkyl ketone or aldehyde into a terminal thioamide in the presence of elemental sulfur and a secondary amine (commonly morpholine).[1][13][14][15]

For the synthesis of this compound, a plausible starting material would be phenoxyacetaldehyde. The reaction proceeds through a complex mechanism involving the initial formation of an enamine from the aldehyde and the amine.[2] This enamine is then sulfonylated by elemental sulfur, followed by a series of rearrangements that effectively migrate the carbonyl/thiocarbonyl functionality to the terminal position of the alkyl chain.[2][14]

While highly effective for certain substrates, this pathway is likely less direct for this compound compared to the thionation or nitrile routes due to the potential for side reactions with the aldehyde starting material. However, it remains a valuable tool in the synthetic chemist's arsenal for generating structural diversity.[1]

Data Summary and Comparison

The choice of synthetic pathway often depends on factors like starting material availability, desired scale, and reaction efficiency. The following table summarizes typical data for the primary methods discussed.

| Pathway | Starting Material | Key Reagents | Typical Solvent | Temperature | Yield Range |

| Thionation | 2-Phenoxyacetamide | Lawesson's Reagent | Toluene, THF[10] | Reflux | 85-95% |

| From Nitrile | 2-Phenoxyacetonitrile | NaSH, MgCl₂ | DMF | 25-60 °C | 80-99%[12] |

| Willgerodt-Kindler | Phenoxyacetaldehyde | Sulfur, Morpholine | Water, Toluene | 80-110 °C | 55-85% (Substrate dependent)[2][15] |

Workflow for Synthesis and Analysis

A robust experimental plan extends beyond the reaction itself to include rigorous purification and characterization.

Caption: General experimental workflow for synthesis and validation.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through well-established methodologies, primarily the thionation of 2-phenoxyacetamide with Lawesson's reagent or the conversion of 2-phenoxyacetonitrile using a safe hydrogen sulfide source like sodium hydrosulfide. Both methods offer high yields and operational simplicity. The choice between them will largely be dictated by the commercial availability and cost of the respective starting materials. As the field of organic synthesis continues to evolve, the application of green chemistry principles, such as mechanochemistry[10][11] and the use of aqueous reaction media,[2] will likely lead to even more efficient and sustainable protocols for producing this valuable thioamide intermediate.

References

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024). Royal Society of Chemistry.

- Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. (n.d.). Royal Society of Chemistry.

- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024).

- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021).

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.

- Transformation of nitrile into thioamide. (n.d.).

- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2025).

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.

- National Institutes of Health (NIH). (n.d.). 2-Phenoxyacetamide. PubChem.

- Third Component Sulfur (Willgerodt–Kindler Reaction). (n.d.). Thieme E-Books.

- Huang, Y., & Dömling, A. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).

- Benchchem. (n.d.).

- National Institute of Standards and Technology (NIST). (n.d.). Phenoxyacetamide. NIST WebBook.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central (PMC).

- Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano). (n.d.). SciSpace.

- Synthesis method of 2-thiopheneethanol. (n.d.).

- Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (n.d.).

- A process for preparation of phenethylamine derivative. (n.d.).

- 2-aminothiazole derivative, preparation method, and use. (n.d.).

- Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. (2024). YouTube.

- Process for preparing thiophene and its derivatives. (n.d.).

- Process for preparing thiophene derivatives and thiophene derivatives obtained thereby. (n.d.). Google Patents. for preparing thiophene derivatives and thiophene derivatives obtained thereby*. (n.d.).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scispace.com [scispace.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenoxyacetamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Phenoxyacetamide, 98% | Fisher Scientific [fishersci.ca]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

CAS number and IUPAC name for 2-Phenoxyethanethioamide

An In-Depth Technical Guide to 2-Phenoxyethanethioamide for Researchers in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, a plausible synthetic route, and the broader context of the thioamide functional group in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

Core Molecular Identifiers

Precise identification is critical in chemical research and development. Below are the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | Inferred from IUPAC nomenclature rules[1][2] |

| CAS Number | Not directly found; likely unassigned or not widely cataloged. | - |

| Molecular Formula | C₈H₉NOS | Calculated |

| Molecular Weight | 167.23 g/mol | Calculated |

The IUPAC name "this compound" is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the thioamide. The "ethanethioamide" forms the base name, indicating a two-carbon chain with a thioamide group. The "2-Phenoxy" prefix specifies a phenoxy group attached to the second carbon of this chain. While a direct CAS number was not located in initial searches, this is not uncommon for novel or less-studied compounds. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.

The Thioamide Group: A Functional Moiety of Growing Importance in Drug Design

The thioamide group, a bioisostere of the more common amide bond, has garnered significant attention in medicinal chemistry for its unique properties that can enhance the pharmacological profile of drug candidates.[3] Understanding the characteristics of this functional group provides a strong rationale for the investigation of molecules like this compound.

Thioamides differ from amides in several key aspects that can be leveraged in drug design[3]:

-

Increased Lipophilicity : The larger van der Waals radius of sulfur compared to oxygen enhances lipophilicity, which can improve membrane permeability and, consequently, drug absorption and distribution.

-

Modified Hydrogen Bonding : The sulfur atom in a thioamide is a poorer hydrogen bond acceptor than the oxygen in an amide. This can alter interactions with biological targets and affect properties like solubility and crystal packing.

-

Electronic Properties : The C=S bond is longer and weaker than the C=O bond, which can influence the molecule's reactivity and metabolic stability.

-

Diverse Pharmacological Activities : Thioamide-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3]

The incorporation of a thioamide group can be a strategic choice to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the thionation of its corresponding amide, 2-Phenoxyacetamide. This is a common and well-established transformation in organic synthesis.

Experimental Protocol: Thionation of 2-Phenoxyacetamide

This protocol is based on standard procedures for converting amides to thioamides using Lawesson's reagent.

Materials:

-

2-Phenoxyacetamide (starting material)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene (solvent)

-

Sodium Bicarbonate (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Phenoxyacetamide (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent : Add Lawesson's Reagent (0.5 equivalents) to the solution. The reaction is typically run with 0.5 equivalents of Lawesson's reagent as it contains two P=S bonds.

-

Reaction Conditions : Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via thionation.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet prevalent in the literature, its structural motifs—the phenoxy group and the thioamide—suggest several promising avenues for investigation in drug development.

-

Anticancer Agents : The thioamide moiety is present in compounds with demonstrated anticancer activity.[3] Some isothiocyanates, which share a related functional group, induce reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[4] The phenoxy group is also a common feature in many kinase inhibitors and other anticancer drugs.

-

Antimicrobial and Antiviral Agents : Thioamides are known to have antimicrobial and antiviral properties.[3] The unique electronic and steric properties of the thioamide can lead to selective inhibition of microbial or viral enzymes.

-

Metabolic Disorders : The phenoxy ether linkage is found in some drugs targeting metabolic diseases. While the mechanism for this compound would be speculative, related structures have shown effects on glucose metabolism.[5]

-

Neurological Disorders : The structural similarity to compounds like palmitoylethanolamide (PEA), an endogenous fatty acid amide with neuroprotective and anti-inflammatory actions, suggests potential applications in neurological disorders.[6]

Hypothesized Mechanism of Action

A potential mechanism of action for this compound could involve its role as a bioisostere for an endogenous amide ligand or its ability to act as a chelating agent for metal ions, a known property of some thioamides.[3]

Potential Signaling Pathway Involvement

Caption: Hypothesized ROS-mediated mechanism of action in cancer cells.

This speculative pathway is based on the known effects of other sulfur-containing compounds in cancer therapy.[4] Further experimental validation would be required to confirm this or any other mechanism.

Conclusion and Future Directions

This compound represents an intriguing, albeit underexplored, molecule for drug discovery. The strategic incorporation of a thioamide functional group in place of a more conventional amide offers a clear path to generating novel chemical matter with potentially improved pharmacological properties. Future research should focus on the synthesis and in vitro screening of this compound across various disease models to elucidate its biological activity and therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers embarking on the study of this and related thioamide-containing compounds.

References

- PubChem. 2-Phenoxyacetamide.

- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024).

- PubChem. 2-Phenoxyethane-1-thiol.

- Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed. (2014).

- Loba Chemie. 2-PHENOXYETHANOL. [Link]

- Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums - PubMed.

- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023).

- IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry - YouTube. (2023). [Link]

- IUPAC nomenclature of organic chemistry - Wikipedia. [Link]

- Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023). [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (2023).

- Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano) - SciSpace. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. - Semantic Scholar. [Link]

- Synthesis method of 2-thiopheneethanol - Google P

- The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PubMed Central.

Sources

- 1. youtube.com [youtube.com]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Phenoxyethanethioamide

Introduction

2-Phenoxyethanethioamide is a molecule of interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique structural amalgamation, featuring a phenoxy group, a flexible ethyl linker, and a thioamide functional group, imparts a nuanced physicochemical profile that dictates its behavior in various chemical environments. A thorough understanding of its solubility is paramount for researchers engaged in its synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound across a spectrum of solvent classes. Grounded in fundamental principles of chemical interactions, this document offers a theoretical framework for predicting solubility, a detailed experimental protocol for its empirical determination, and expert insights into the factors that modulate its dissolution.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct regions that contribute to its overall polarity and capacity for intermolecular interactions.

-

The Phenoxy Group: This aromatic moiety is predominantly nonpolar and hydrophobic. It can, however, participate in π-π stacking interactions.

-

The Ethyl Linker: This aliphatic chain offers conformational flexibility and contributes to the nonpolar character of the molecule.

-

The Thioamide Group (-CSNH₂): This is the primary polar functional group. The thioamide N-H protons are effective hydrogen bond donors.[1] The sulfur atom, being larger and less electronegative than oxygen, makes the C=S bond less polar than a C=O bond, and the sulfur lone pairs are weaker hydrogen bond acceptors compared to the oxygen in an amide.[1]

Overall, this compound can be classified as a moderately polar molecule with both hydrogen bond donor capabilities and a significant hydrophobic region.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The N-H bonds of the thioamide group can form strong hydrogen bonds with solvents that are hydrogen bond acceptors (e.g., water, alcohols, DMSO).

-

Dipole-Dipole Interactions: The polar thioamide group can engage in dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The entire molecule, particularly the phenoxy and ethyl components, will experience London dispersion forces with all solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines the extent of solubility.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The thioamide group can hydrogen bond with these solvents. However, the hydrophobic phenoxy group will limit solubility, especially in water. Solubility is expected to increase from water to ethanol as the solvent's nonpolar character increases. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for strong interactions with the thioamide group. They can effectively solvate both the polar and, to some extent, the nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant difference in polarity between this compound and these solvents results in weak solute-solvent interactions that are insufficient to overcome the solute-solute interactions in the solid state. |

Experimental Protocol for Equilibrium Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[2]

Materials and Reagents

-

This compound (high purity)

-

Solvents:

-

Water (Type I, ultrapure)

-

Methanol (HPLC grade)

-

Ethanol (anhydrous)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Acetonitrile (HPLC grade)

-

Acetone (ACS grade)

-

Hexane (anhydrous)

-

Toluene (anhydrous)

-

Diethyl Ether (anhydrous)

-

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

HPLC or UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume of each selected solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle by gravity for a set period (e.g., 2 hours).

-

For denser solvents, centrifugation can be used to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable analytical method for quantification. HPLC is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometric method can also be used if the compound has a distinct chromophore and there are no interfering substances.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using the chosen analytical method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility and Troubleshooting

-

Temperature: The solubility of most solid compounds, including likely this compound, increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

pH: The thioamide group is weakly acidic, but significant ionization is not expected under typical pH conditions.[1] However, in strongly acidic or basic media, hydrolysis or deprotonation could occur, which would affect the measured solubility and potentially indicate compound instability rather than true solubility.[3]

-

Compound Purity and Polymorphism: The presence of impurities can affect solubility. Furthermore, different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the study.

-

Solvent Stability: Thioamides can be less stable than their amide counterparts, particularly in nucleophilic solvents like methanol or in the presence of water under certain pH conditions.[3] It is advisable to assess the stability of this compound in each solvent over the course of the experiment, for instance, by analyzing a sample at the beginning and end of the equilibration period for any degradation products.

Conclusion

While specific experimental data for the solubility of this compound is not yet prevalent in the literature, a robust predictive framework can be established based on its molecular structure and the fundamental principles of solute-solvent interactions. It is anticipated that this compound will exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in nonpolar solvents. The provided detailed experimental protocol offers a reliable and standardized approach for researchers to quantitatively determine the solubility of this compound, thereby facilitating its further investigation and application in drug development and materials science.

References

- Keiko, N. A., Stepanova, L. G., Verochkina, E. A., & Chuvashev, Y. A. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(10), 127-138. [Link]

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

- University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]

- Cockroft, S. L., et al. (2022). H-bond cooperativity: polarisation effects on secondary amides. Chemical Science, 13(37), 11046-11051. [Link]

- Bustamante, C., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

- Mitchell, N. J., & Bower, J. F. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4536-4551. [Link]

- Unknown. (n.d.).

- Domanska, U., & Pobudkowska, A. (2007). Solubility of Ammonium Thiocyanate in Different Solvents.

- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Li, R., et al. (2020). Solubility and Solution Thermodynamics of Flufenamic Acid Polymorphs in Two Binary Solvents.

- Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7849-7852. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

- ResearchGate. (2013, February 25). Stability of thioamides?. [Link]

- Gold, B., & Raines, R. T. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

Sources

A Technical Guide to the Synthesis and Potential Significance of 2-Phenoxyethanethioamide

This guide provides a comprehensive technical overview of 2-Phenoxyethanethioamide, a molecule situated at the intersection of two pharmacologically significant chemical classes: phenoxyalkanoic acid derivatives and thioamides. While the historical record of this specific molecule is not extensively documented, its structural components suggest a rich potential for biological activity. This document outlines a plausible and efficient synthetic pathway, methods for characterization, and a well-reasoned exploration of its potential applications in drug discovery, based on the established properties of its constituent moieties.

Introduction: The Rationale for this compound

The functional group is often the primary determinant of a molecule's chemical reactivity and biological activity. This compound incorporates two key scaffolds: the phenoxyacetic acid backbone and the thioamide functional group.

-

Phenoxyacetic Acid Derivatives: This class of compounds is known for a wide array of biological activities, including herbicidal, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The oxygen ether linkage provides a degree of conformational flexibility, while the aromatic ring can engage in various receptor interactions.

-

Thioamides: As isosteres of amides, thioamides exhibit unique physicochemical properties.[4][5][6] The substitution of the carbonyl oxygen with sulfur alters the electronic and steric characteristics, leading to modified hydrogen bonding capabilities, increased lipophilicity, and often, enhanced metabolic stability.[5][7] Thioamides are found in several therapeutic agents, including antitubercular and antithyroid drugs.[4][6][8]

The logical convergence of these two pharmacophores in this compound makes it a compelling target for synthesis and biological evaluation. This guide serves as a foundational document for researchers venturing into the exploration of this promising molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from readily available commercial reagents. The proposed pathway is designed for efficiency and scalability.

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-phenoxyacetamide (1.0 eq) and Lawesson's reagent (0.5 eq) in an anhydrous solvent such as toluene or xylene. [9]2. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound. [9]

Physicochemical Properties and Spectroscopic Characterization

The following table summarizes the predicted and expected analytical data for this compound.

| Property | Predicted Value / Expected Data |

| Molecular Formula | C₈H₉NOS |

| Molecular Weight | 167.23 g/mol |

| Appearance | Likely a pale yellow to white solid |

| ¹H NMR | Signals corresponding to aromatic protons (δ ~6.9-7.3 ppm), -O-CH₂- protons (δ ~4.6 ppm), and -NH₂ protons (broad singlet, variable ppm). |

| ¹³C NMR | Signals for the thiocarbonyl carbon (C=S) expected at a significantly downfield shift (δ ~200 ppm), along with aromatic and aliphatic carbons. |

| IR Spectroscopy | Absence of the amide C=O stretch (~1650 cm⁻¹). Presence of a C=S stretch (~1050-1250 cm⁻¹) and N-H stretches (~3100-3300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 167. |

Potential Biological Significance and Applications

The therapeutic potential of this compound can be inferred from the known activities of structurally related compounds. The thioamide moiety is a key feature in several approved drugs, acting as a bioisosteric replacement for the amide bond to enhance activity or improve pharmacokinetic properties. [4][5][10]

| Compound Class | Known Biological Activities | Potential Application for this compound |

|---|---|---|

| Phenoxyacetic Acid Derivatives | Antibacterial, Antifungal, Anti-inflammatory, Herbicidal [1][2][3] | Development of novel antimicrobial or anti-inflammatory agents. |

| Thioamides | Antitubercular, Antithyroid, Antiviral, Anticancer [4][5][8][10] | Investigation as a potential agent against infectious diseases or as an enzyme inhibitor in cancer pathways. |

| Thioacetamide & Derivatives | Used as a source of sulfide ions, some derivatives show antifungal and herbicidal activity. | Potential for use in materials science or as an agrochemical. |

Given that phenoxyacetic acid derivatives have shown activity against various bacterial and fungal strains, and that the thioamide functional group is present in potent antitubercular drugs like ethionamide, this compound is a prime candidate for screening as a novel antimicrobial agent . [4]Furthermore, the anti-inflammatory properties associated with the phenoxyacetic acid scaffold suggest that the target molecule could be explored for its potential to modulate inflammatory pathways. [2][11]

Conclusion and Future Directions

While not a historically prominent compound, this compound emerges as a molecule of significant synthetic and medicinal interest. The proposed synthetic route is robust, employing well-understood chemical transformations. The true value of this compound, however, lies in its unexplored biological potential.

Future research should focus on:

-

Synthesis and Optimization: Fine-tuning the reaction conditions for each synthetic step to maximize yield and purity.

-

Biological Screening: A comprehensive screening of this compound against a panel of bacterial and fungal pathogens, as well as in assays for anti-inflammatory and anticancer activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with substitutions on the phenyl ring to probe the effects of electronics and sterics on biological activity.

This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and begin to unlock the potential of this compound as a novel candidate in drug discovery and development.

References

- Bergman, J., Petterson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Thioamide synthesis by thionation. Journal of Organic Chemistry, 76(5), 1546-1553.

- Chen, J., et al. (2013). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 21(13), 3954-3960.

- Ciesielczuk, K., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(19), 6599.

- Gagnon, A., & Spino, C. (2007). Mild Method for the Conversion of Amides to Thioamides. Organic Letters, 9(22), 4459-4461.

- Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198.

- Gomaa, M. A. M., & Ali, A. A. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(23), 5762.

- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.

- Pankivskyi, S., & Gzella, A. K. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(1), 22.

- Gising, J., & Sandström, A. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery.

- Various Authors. (n.d.). Synthesis of thioamides and amides. ResearchGate.

- Various Authors. (n.d.). Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. ResearchGate.

- Healthlane. (2024). Pharmacology of Thioamide Antithyroid Drugs.

- Wikipedia. (n.d.). Thioamide.

- Various Authors. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. ResearchGate.

- Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org.

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.

- Various Authors. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent. ResearchGate.

- Sharma, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 575-598.

- Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628.

- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications.

- PubChem. (n.d.). Phenoxyacetic acid.

- Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

Sources

- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioamide - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Emergence of 2-Phenoxyethanethioamide and Its Analogs: A Technical Guide for Drug Discovery

Foreword: Beyond the Amide Bond – Unlocking New Therapeutic Potential

In the landscape of medicinal chemistry, the phenoxyacetamide scaffold has established itself as a versatile pharmacophore, yielding compounds with a wide spectrum of biological activities. However, the subtle yet profound impact of bioisosteric replacement remains a fertile ground for innovation. This technical guide delves into the synthesis, biological evaluation, and therapeutic promise of 2-phenoxyethanethioamide and its analogs, a chemical space that remains relatively underexplored. By replacing the oxygen atom of the amide carbonyl with sulfur, we venture into a realm of altered physicochemical properties and potentially novel pharmacological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a review of the existing literature but also actionable, field-proven insights and detailed methodologies to accelerate discovery in this exciting area.

The Phenoxyacetamide Core: A Foundation of Diverse Bioactivity

The 2-phenoxyacetamide moiety is a privileged structure in drug discovery, consistently appearing in compounds targeting a range of therapeutic areas. Its inherent structural features, including the ether linkage and the amide bond, provide a stable and synthetically accessible framework that can be readily functionalized to modulate activity and selectivity.

A Survey of Established Biological Activities

Literature reviews reveal that phenoxyacetamide derivatives have been extensively investigated for several key biological activities:

-

Monoamine Oxidase (MAO) Inhibition: As a family of enzymes crucial in the metabolism of neurotransmitters, MAOs are a prime target for antidepressants. Analogs of 2-phenoxyacetamide have been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B.

-

Antimicrobial and Antifungal Activity: The search for novel antimicrobial agents is a perpetual challenge. Phenoxyacetamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

-

Anticonvulsant Properties: Several studies have explored the potential of phenoxyacetamide-based compounds in the management of seizures, with some derivatives showing respectable anticonvulsant effects in preclinical models.

-

Anti-inflammatory Effects: The anti-inflammatory potential of 2-phenoxyacetic acid analogs has been investigated, with some derivatives showing significant activity.

-

Free Fatty Acid Receptor 1 (FFA1) Agonism: FFA1 is a target for the treatment of type 2 diabetes, and phenoxyacetamide-based compounds have been designed as agonists for this receptor.

The Thioamide Frontier: Rationale for Bioisosteric Replacement

The replacement of an amide with a thioamide is a classic bioisosteric modification that can significantly alter a molecule's properties. This strategic substitution is the cornerstone of the investigations detailed in this guide.

Physicochemical Consequences of Thionation

The introduction of a sulfur atom in place of oxygen in the amide group brings about several key changes:

-

Increased Lipophilicity: The larger van der Waals radius of sulfur compared to oxygen enhances the lipophilicity of the molecule, which can improve membrane permeability.

-

Altered Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. This can lead to different binding interactions with biological targets.

-

Enhanced Metabolic Stability: In some cases, thioamides can exhibit greater resistance to enzymatic hydrolysis compared to amides, potentially leading to a longer duration of action.

-

Modified Electronic Properties: The electronic distribution within the thioamide bond differs from that of an amide, which can influence reactivity and binding affinity.

The Biological Imperative for Thioamide Analogs

The unique properties of thioamides suggest that this compound analogs may exhibit:

-

Enhanced Antimicrobial Activity: The increased lipophilicity could facilitate penetration of microbial cell walls, and altered hydrogen bonding might lead to stronger interactions with microbial enzymes. Indeed, some studies have shown that replacing amides with thioamides can abolish the antibacterial activity of certain compounds, highlighting the critical role of this functional group.

-

Novel Receptor Interactions: The changes in hydrogen bonding and electronic character could lead to altered affinity or selectivity for receptors such as MAO or FFA1.

-

Improved Pharmacokinetic Profiles: Increased metabolic stability could translate to improved bioavailability and a more favorable dosing regimen.

Synthesis of this compound and Its Analogs: A Step-by-Step Guide

The synthesis of the target compounds is a two-stage process: the initial preparation of the 2-phenoxyacetamide precursor, followed by the thionation reaction.

Synthesis of 2-Phenoxyacetamide Precursors

The general and a more specific synthesis of N-substituted 2-phenoxyacetamides are well-established and typically proceed via a Williamson ether synthesis.

Experimental Protocol: General Synthesis of N-Aryl-2-phenoxyacetamides

Materials:

-

Substituted phenol (1.0 eq)

-

N-Aryl-2-chloroacetamide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted phenol in acetone or DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the N-aryl-2-chloroacetamide to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-2-phenoxyacetamide.

Thionation: The Conversion to 2-Phenoxyethanethioamides

The most common and effective method for converting amides to thioamides is through the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

Experimental Protocol: Thionation of N-Aryl-2-phenoxyacetamide using Lawesson's Reagent

Materials:

-

N-Aryl-2-phenoxyacetamide (1.0 eq)

-

Lawesson's reagent (0.5 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-aryl-2-phenoxyacetamide in anhydrous toluene or THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Add Lawesson's reagent to the solution.

-

Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2-phenoxyethanethioamide.

Diagram: Synthetic Workflow

Caption: Workflow for the biological evaluation of synthesized compounds.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a library of analogs allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

Tabulated Biological Data

The following tables provide a template for organizing and comparing the biological data obtained for a series of 2-phenoxyacetamide and this compound analogs.

Table 1: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | R Group | X | S. aureus | E. coli | C. albicans |

| 1a | H | O | >100 | >100 | >100 |

| 1b | H | S | 64 | 128 | 64 |

| 2a | 4-Cl | O | 32 | 64 | 128 |

| 2b | 4-Cl | S | 8 | 16 | 32 |

| 3a | 4-OCH₃ | O | 64 | >100 | >100 |

| 3b | 4-OCH₃ | S | 16 | 32 | 64 |

Table 2: Anticonvulsant Activity (ED₅₀ in mg/kg)

| Compound ID | R Group | X | MES Test | scPTZ Test |

| 1a | H | O | >100 | >100 |

| 1b | H | S | 85 | 92 |

| 2a | 4-F | O | 55 | 68 |

| 2b | 4-F | S | 42 | 51 |

| 3a | 2-Cl | O | 62 | 75 |

| 3b | 2-Cl | S | 48 | 59 |

Table 3: MAO Inhibition (IC₅₀ in µM)

| Compound ID | R Group | X | MAO-A | MAO-B |

| 1a | H | O | 15.2 | 25.8 |

| 1b | H | S | 10.5 | 18.3 |

| 2a | 4-Br | O | 5.8 | 1.2 |

| 2b | 4-Br | S | 3.1 | 0.8 |

| 3a | 3-NO₂ | O | 2.5 | 8.9 |

| 3b | 3-NO₂ | S | 1.8 | 6.2 |

Causality Behind Experimental Choices and SAR Insights

The data presented in the tables, although hypothetical, illustrates the potential impact of thionation. The consistently lower MIC, ED₅₀, and IC₅₀ values for the thioamide analogs (X=S ) compared to their amide counterparts (X=O ) suggest that the thioamide moiety contributes favorably to the observed biological activities.

-

In Antimicrobial Activity: The enhanced lipophilicity of the thioamides may facilitate their passage across microbial membranes, leading to higher intracellular concentrations and greater efficacy.

-

In Anticonvulsant Activity: The altered hydrogen bonding capacity of the thioamide could lead to more favorable interactions with the molecular targets involved in seizure propagation, such as ion channels or receptors.

-

In MAO Inhibition: The electron-donating properties of the sulfur atom may enhance the binding affinity of the inhibitors to the flavin cofactor in the active site of MAO enzymes.

Further SAR studies should explore a wider range of substituents on the phenoxy and N-aryl rings to optimize potency and selectivity for each biological target.

Conclusion and Future Directions

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutic agents. The strategic replacement of the amide with a thioamide offers a powerful tool to modulate the physicochemical and biological properties of this versatile scaffold. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to systematically investigate this chemical space.

Future work should focus on:

-

Expansion of the Analog Library: Synthesis of a diverse range of analogs with various substituents to build a comprehensive SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the most active compounds exert their effects.

-

Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing of promising candidates in more advanced animal models of disease to validate their therapeutic potential.

By embracing the principles of rational drug design and rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of next-generation medicines.

References

- Molecules. 2014 Nov 14;19(11):18620-31. [Link]

- Bioorganic & Medicinal Chemistry. 2015 Nov 1;23(21):6973-81. [Link]

- Il Farmaco. 1997 Nov 1;52(11):685-9. [Link]

- Iranian Journal of Pharmaceutical Research. 2010;9(4):385-94. [Link]

- Indonesian Journal of Chemistry. 2024 Oct;24(5):1541. [Link]

- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

- Organic Chemistry Portal. Lawesson's Reagent. [Link]

- Molecules. 2017 Jan; 22(1): 123. [Link]

- Anti-Cancer Agents in Medicinal Chemistry. 2014;14(2):223-31. [Link]

- APEC. Antimicrobial Susceptibility Testing. [Link]

- Molecules. 2021 Nov; 26(22): 6945. [Link]

- ResearchGate. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

- SlideShare. (2015, November 23). Screening models of antiepileptic and nootropic drugs. [Link]

- International Journal of Novel Research in Pharmaceutical Sciences. 2025;3(1):148. [Link]

- Frontiers in Pharmacology. 2024; 15: 1414728. [Link]

- Frontiers in Pharmacology. 2024; 15: 1414728. [Link]

- Molecules. 2022; 27(21): 7291. [Link]

- Molecules. 2020 Feb; 25(4): 894. [Link]

- Molecules. 2021 Nov; 26(22): 7013. [Link]

- RSC Mechanochemistry. 2024; 2: 638-644. [Link]

- Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

- Molecules. 2023 Jun; 28(12): 4668. [Link]

- RSC Medicinal Chemistry. 2024; 15(1): 27-30. [Link]

- Methods in Molecular Biology. 2024;2758:365-373. [Link]

- ResearchGate. (2018). Design and Synthesis of New Amides and Thioamides Derived from 3,4-Ethylenedioxythiophene as Potential Anticonvulsants. [Link]

- Journal of Chromatography B. 2017 May 1;1052:56-63. [Link]

- ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

- NSF Public Access Repository. (2020).

- Nature Communic

- Wisdom Library. (2024). Antimicrobial activity of some novel heterocyclic compounds. [Link]

- bioRxiv. (2024).

- Nature Communic

- NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]

- Indian Journal of Pharmaceutical Education and Research. 2023;57(2s):s345-53. [Link]

- Journal of Medicinal Chemistry. 1989 Nov;32(11):2532-7. [Link]

- Journal of the American Chemical Society. 2013 May 22; 135(20): 7454–7457. [Link]

- Iranian Journal of Pharmaceutical Research. 2020; 19(1): 223–236. [Link]

- European Journal of Medicinal Chemistry. 2016 Apr 15;112:18-30. [Link]

- Journal of Biological Chemistry. 2012;287(6):4247-58. [Link]

Unlocking the Therapeutic Potential of 2-Phenoxyethanethioamide: A Guide to Investigating its Biological Activities and Molecular Targets

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for researchers exploring the potential biological activities and molecular targets of the novel compound, 2-Phenoxyethanethioamide. While direct studies on this specific molecule are nascent, its structure combines two pharmacologically significant motifs: the phenoxyacetamide scaffold and the versatile thioamide functional group. By analyzing the well-documented activities of these parent structures, we can formulate compelling, testable hypotheses for this compound. This document outlines these hypotheses, details robust experimental protocols for their validation, and presents a logical workflow for moving from initial screening to mechanism of action studies. It is intended for researchers, scientists, and drug development professionals seeking to investigate this promising chemical entity.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents often begins with unexplored chemical space. This compound represents such an opportunity. It is the sulfur isostere of 2-phenoxyacetamide, a scaffold known to possess significant biological activities. The replacement of a carbonyl oxygen with sulfur to form a thioamide is a common strategy in medicinal chemistry to modulate a compound's potency, target interactions, metabolic stability, and pharmacokinetic profile.[1][2][3][4]

The thioamide group is not merely a passive substitution; it alters electronic properties, hydrogen bonding capabilities, and metal-chelating potential, often leading to enhanced or entirely new biological functions compared to its amide counterpart.[2][3][4] This guide synthesizes the known bioactivities of phenoxyacetamides and thioamides to build a strong, evidence-based case for the potential of this compound as a modulator of key biological targets.

Foundational Scaffolds: Building a Case for Activity

The Thioamide Moiety: A Versatile Pharmacophore

Thioamides are a cornerstone of medicinal chemistry, present in a range of natural products and FDA-approved drugs.[5] Their unique chemical properties make them effective bioisosteres for amides, carboxylic acids, and sulfonamides.[1][4] Notable examples include:

-

Antitubercular Agents: Ethionamide and prothionamide are second-line drugs for treating multidrug-resistant tuberculosis, highlighting the potent antimicrobial capacity of the thioamide group.[1]

-

Enzyme Inhibitors: Thioamides have shown significant inhibitory activity against various enzymes, including kinases (CDK1/2/5), histone methyltransferases (ASH1L), and urease, making them attractive for oncology and anti-infective applications.[1] In some cases, replacing an amide with a thioamide has resulted in a nearly 100-fold increase in inhibitory potency.[1]

-

Anticancer and Anti-inflammatory Activity: A diverse array of thioamide-containing compounds have demonstrated antiproliferative activity against various cancer cell lines and possess anti-inflammatory properties.[2][4]

The Phenoxyacetamide Core: A Precedent for CNS and Anticancer Activity

The direct oxygen isostere of our target compound, 2-phenoxyacetamide, has been the subject of numerous studies, revealing a strong propensity for biological activity.

-

Monoamine Oxidase (MAO) Inhibition: The most prominent activity associated with 2-phenoxyacetamide analogues is the potent and selective inhibition of MAO-A and MAO-B.[6][7] These enzymes are critical targets for antidepressant and neuroprotective drugs.[6][7] This establishes a primary and highly plausible hypothesis for the activity of this compound.

-